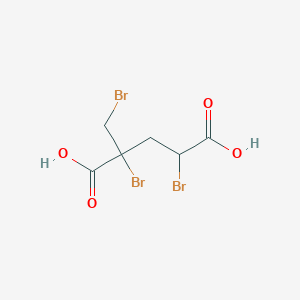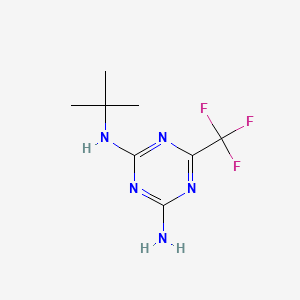
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is a chemical compound with the molecular formula C18H16O It is known for its unique structure, which includes both alkyne and alkene functional groups, as well as a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the alkyne intermediate.
Addition of the Methyl Group: The alkyne intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Formation of the Enone: The methylated alkyne undergoes a reaction with benzaldehyde under basic conditions to form the enone intermediate.
Hydroxylation: Finally, the enone intermediate is hydroxylated using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride or bromide.
Aplicaciones Científicas De Investigación
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,5-diphenylpent-1-en-4-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
60184-29-4 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
3-methyl-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C18H16O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-12,14,19H,1H3 |
Clave InChI |
AXWUQIDUUZYYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)



![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
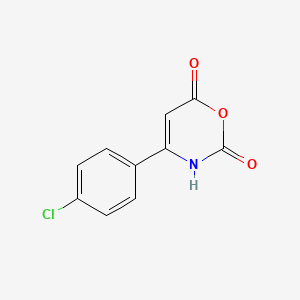
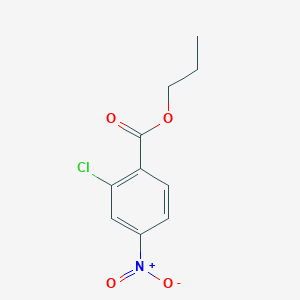

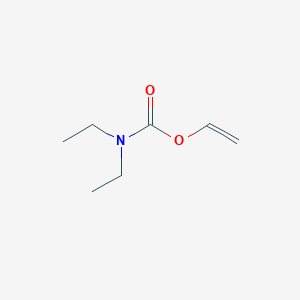
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
